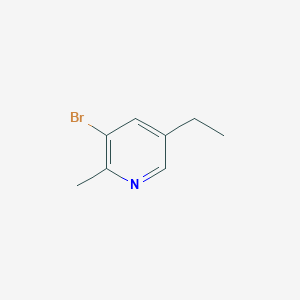
3-Bromo-5-éthyl-2-méthylpyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Contribution à l'arôme dans l'industrie alimentaire
3-Bromo-5-éthyl-2-méthylpyridine : peut contribuer au profil aromatique de certains produits alimentaires. Des composés similaires ont été identifiés dans l'arôme de noisette et torréfié du fromage Parmigiano-Reggiano et sont associés à la chimie de la réaction de Maillard et aux processus de dégradation thermique des sucres .
Synthèse organique
Ce composé peut servir de précurseur dans la synthèse de molécules organiques complexes. Par exemple, il peut être utilisé pour préparer des dérivés 2:2'-dipyridyle, qui sont des ligands importants en chimie de coordination .
Catalyse
Le groupe bromo dans ce composé en fait un candidat potentiel pour une utilisation dans des cycles catalytiques, tels que les réactions de couplage catalysées par le palladium, qui sont essentielles à la création de structures chimiques complexes .
Chimie verte
Il existe un potentiel pour que le This compound soit utilisé dans des applications de chimie verte, telles que la production écologique d'acide nicotinique à partir de composés de pyridine similaires .
Mécanisme D'action
Target of Action
Bromopyridines, in general, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Bromo-5-ethyl-2-methylpyridine is likely to involve its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reactions in which this compound may participate can lead to the formation of new carbon–carbon bonds, thereby potentially affecting a wide range of biochemical pathways .
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of a wide range of organic compounds .
Analyse Biochimique
Biochemical Properties
3-Bromo-5-ethyl-2-methylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating various cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.
Cellular Effects
The effects of 3-Bromo-5-ethyl-2-methylpyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β, which are crucial in inflammatory responses . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-Bromo-5-ethyl-2-methylpyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities. This compound has been shown to interact with p38α mitogen-activated protein kinase, leading to changes in gene expression and modulation of cellular responses to external stimuli . These interactions are crucial for understanding the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-ethyl-2-methylpyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-ethyl-2-methylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of inflammatory responses. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-Bromo-5-ethyl-2-methylpyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of pyridine derivatives . These interactions can lead to changes in metabolic flux and levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-5-ethyl-2-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for determining the compound’s bioavailability and its potential effects on various tissues.
Subcellular Localization
The subcellular localization of 3-Bromo-5-ethyl-2-methylpyridine is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
3-bromo-5-ethyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRSAOKYKLVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


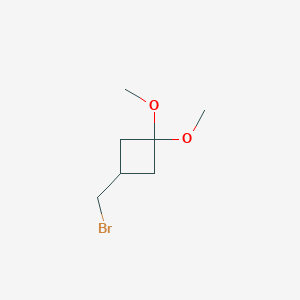
![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)
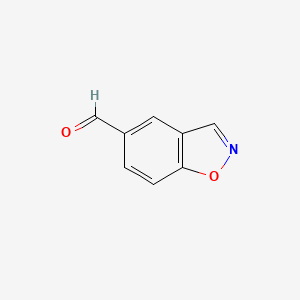

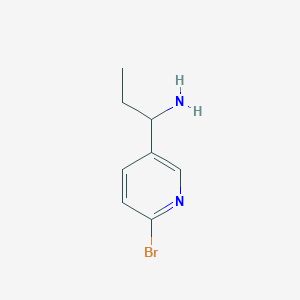
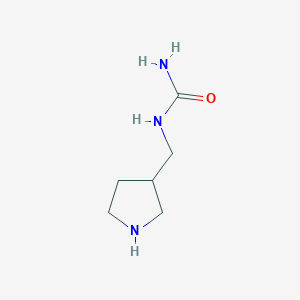
![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)
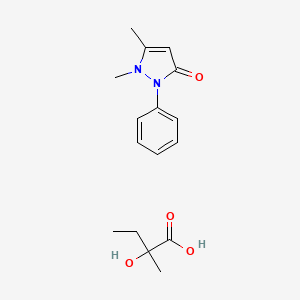
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)
![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)
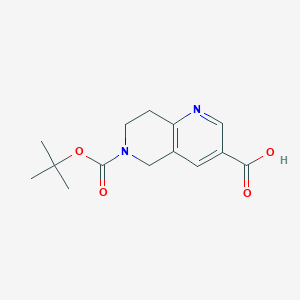
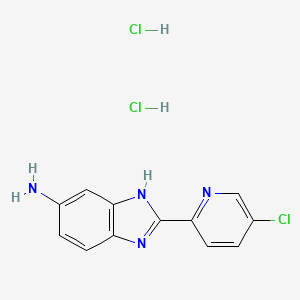

![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)
